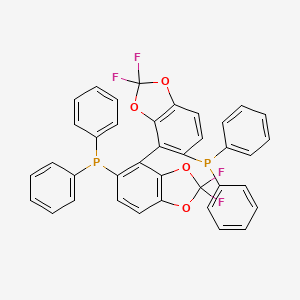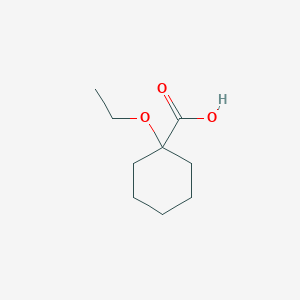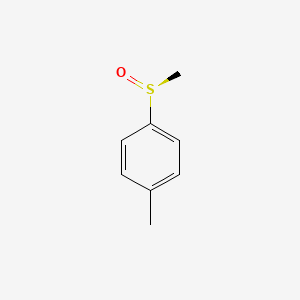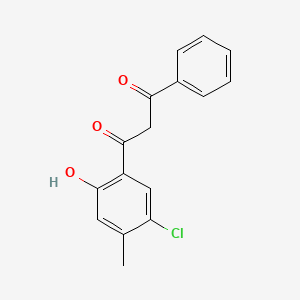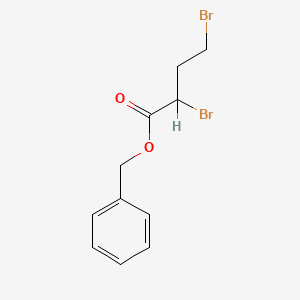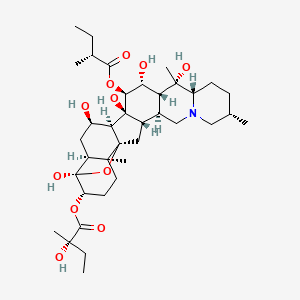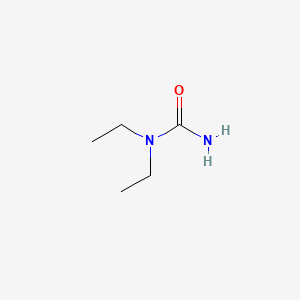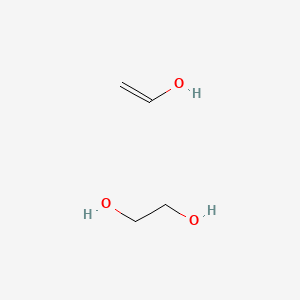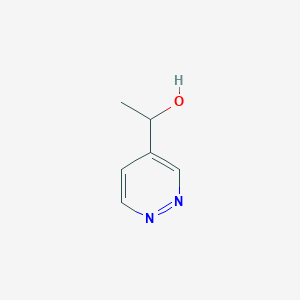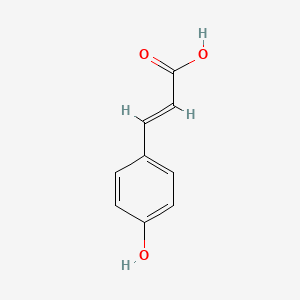
2-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic acid is a useful research compound. Its molecular formula is C16H9N5O11 and its molecular weight is 447.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 447.02985612 g/mol and the complexity rating of the compound is 800. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54795. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic acid involves the reaction of 2-nitropropane with 2,4,5,7-tetranitro-9-fluorenone in the presence of sodium ethoxide to form 2-(2,4,5,7-tetranitro-9-fluorenylidene)propanenitrile. This intermediate is then reacted with hydroxylamine hydrochloride in the presence of sodium acetate to form 2-(2,4,5,7-tetranitro-9-fluorenylideneaminooxy)propionitrile, which is subsequently hydrolyzed with sodium hydroxide to yield the final product, 2-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic acid.", "Starting Materials": [ "2-nitropropane", "2,4,5,7-tetranitro-9-fluorenone", "sodium ethoxide", "hydroxylamine hydrochloride", "sodium acetate", "sodium hydroxide" ], "Reaction": [ "Step 1: 2-nitropropane is reacted with 2,4,5,7-tetranitro-9-fluorenone in the presence of sodium ethoxide to form 2-(2,4,5,7-tetranitro-9-fluorenylidene)propanenitrile.", "Step 2: 2-(2,4,5,7-tetranitro-9-fluorenylidene)propanenitrile is reacted with hydroxylamine hydrochloride in the presence of sodium acetate to form 2-(2,4,5,7-tetranitro-9-fluorenylideneaminooxy)propionitrile.", "Step 3: 2-(2,4,5,7-tetranitro-9-fluorenylideneaminooxy)propionitrile is hydrolyzed with sodium hydroxide to yield the final product, 2-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic acid." ] } | |
CAS No. |
50874-31-2 |
Molecular Formula |
C16H9N5O11 |
Molecular Weight |
447.27 g/mol |
IUPAC Name |
(2R)-2-[(2,4,5,7-tetranitrofluoren-9-ylidene)amino]oxypropanoic acid |
InChI |
InChI=1S/C16H9N5O11/c1-6(16(22)23)32-17-15-9-2-7(18(24)25)4-11(20(28)29)13(9)14-10(15)3-8(19(26)27)5-12(14)21(30)31/h2-6H,1H3,(H,22,23)/t6-/m1/s1 |
InChI Key |
MQTMHRXULFJFOC-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)ON=C1C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C1C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CC(C(=O)O)ON=C1C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C1C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C(=O)O)ON=C1C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C1C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic acid (TAPA) primarily used for in a research setting?
A1: TAPA is primarily recognized as a powerful chiral resolving agent for separating enantiomers of π-basic compounds, particularly carbohelicenes [] and heterohelicenes [, ]. Its effectiveness stems from its ability to form diastereomeric complexes with chiral analytes, which can then be separated using techniques like high-performance liquid chromatography (HPLC) [].
Q2: How does the structure of TAPA contribute to its ability to resolve chiral compounds?
A2: TAPA functions as a π-acid due to the presence of the electron-withdrawing nitro groups on the fluorene ring []. This characteristic allows it to interact strongly with electron-rich π-basic compounds. The chiral center at the propionic acid moiety enables the formation of diastereomeric complexes with enantiomeric mixtures, facilitating their separation [, ].
Q3: Can you provide specific examples of compounds successfully resolved using TAPA?
A3: TAPA has been successfully employed in the resolution of heterohelicenes containing up to 15 rings []. The resolution was achieved using high-performance liquid chromatography (HPLC) with a stationary phase comprised of silica gel covalently bonded to TAPA []. This method leverages the chiral interactions between TAPA and the helicenes for successful enantiomeric separation.
Q4: Are there any structural characterization details available for TAPA?
A4: Yes, TAPA (C16H9N5O11) has a molecular weight of 447.30 g/mol []. It has a melting point of 195 °C, where it begins to decompose. Its optical rotation, [α]25, is +92° (c = 1.6, dioxane) for the (S)-enantiomer []. Nuclear Magnetic Resonance (NMR) spectroscopy is a suitable technique for characterizing the purity of TAPA [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


